1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12BrIO and a molecular weight of 367.02 g/mol . This compound is characterized by the presence of bromine, iodine, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one typically involves the bromination of 1-(3-ethyl-5-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of corresponding alcohols.
Scientific Research Applications
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms enhance its reactivity, allowing it to participate in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(2-ethylphenyl)propan-2-one
- 1-Bromo-1-(4-ethylphenyl)propan-2-one
- 1-Iodo-1-(3-ethyl-5-bromophenyl)propan-2-one
Uniqueness
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate for synthesizing complex molecules .
Properties
Molecular Formula |
C11H12BrIO |
---|---|
Molecular Weight |
367.02 g/mol |
IUPAC Name |
1-bromo-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12BrIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
NDQYVQVGYNAQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Br |
Origin of Product |
United States |
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